molecular formula C7H4Br2N2 B1273783 4-Amino-3,5-dibromobenzonitrile CAS No. 58633-04-8

4-Amino-3,5-dibromobenzonitrile

Cat. No.: B1273783
CAS No.: 58633-04-8
M. Wt: 275.93 g/mol
InChI Key: UWIGJWZPRNWPBK-UHFFFAOYSA-N
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Description

4-Amino-3,5-dibromobenzonitrile is an organic compound with the molecular formula C7H4Br2N2 It is characterized by the presence of two bromine atoms, an amino group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-3,5-dibromobenzonitrile can be synthesized through the bromination of 4-aminobenzonitrile. The process involves the addition of bromine to a solution of 4-aminobenzonitrile in dioxane, followed by the addition of sodium hydroxide solution. The reaction is typically carried out in an ice bath to control the temperature and ensure the selective bromination at the 3 and 5 positions of the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often purified through recrystallization from solvents such as n-hexane and dichloromethane .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dibromobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

4-Amino-3,5-dibromobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dibromobenzonitrile involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. The bromine atoms can undergo substitution, allowing the compound to interact with various pathways and molecular targets .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

4-Amino-3,5-dibromobenzonitrile (C7H4Br2N2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies, highlighting its anticancer and antibacterial activities.

Chemical Structure and Properties

This compound features two bromine substituents and an amino group on a benzene ring, which significantly influences its reactivity and biological properties. The compound's crystal structure has been elucidated, providing insights into its molecular geometry and interactions (see Table 1).

PropertyValue
Molecular FormulaC7H4Br2N2
Molecular Weight232.93 g/mol
Melting Point144-146 °C
SolubilitySoluble in DMSO

Synthesis Methods

The synthesis of this compound typically involves the bromination of p-aminobenzonitrile. A common method includes the reaction of p-aminobenzonitrile with bromine in the presence of sodium hydroxide in a dioxane solvent, yielding the desired dibrominated product with high purity (yield ~74%) .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). In vitro assays showed that the compound inhibits cell proliferation effectively at micromolar concentrations. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer progression.

  • Case Study: MCF-7 Cell Line
    • IC50 : 15 µM
    • Mechanism : Induction of apoptosis through activation of caspase pathways.
    • Reference :

Antibacterial Activity

The antibacterial properties of this compound have also been explored. It has shown moderate activity against both Gram-positive and Gram-negative bacteria.

  • Inhibition Zones Against Bacteria
    • Staphylococcus aureus : Zone of inhibition = 20 mm
    • Escherichia coli : Zone of inhibition = 15 mm
    • Pseudomonas aeruginosa : Zone of inhibition = 12 mm

These results suggest that while the compound is more effective against Gram-positive bacteria, it retains some efficacy against Gram-negative strains .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Anticancer Mechanism : The compound is believed to interfere with the EGFR signaling pathway, similar to other known inhibitors like Erlotinib. Molecular docking studies have shown that it can bind effectively to the ATP-binding site of EGFR-TK .
  • Antibacterial Mechanism : Its antibacterial effects may arise from disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in bacterial metabolism.

Properties

IUPAC Name

4-amino-3,5-dibromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIGJWZPRNWPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370675
Record name 4-amino-3,5-dibromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58633-04-8
Record name 4-amino-3,5-dibromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the crystal structure of 4-amino-3,5-dibromobenzonitrile?

A1: this compound crystallizes in the monoclinic system with the space group C2/c (no. 15). The unit cell dimensions are: a = 42.364(10) Å, b = 3.9052(4) Å, c = 23.783(3) Å, and β = 120.984(9)°. The unit cell volume is 3373.2(10) Å3, and it contains 16 molecules (Z = 16) [].

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